molecular formula C18H23NSi B11841056 3-Phenyl-4-trimethylsilyl-5,6,7,8-tetrahydro-isoquinoline CAS No. 440365-51-5

3-Phenyl-4-trimethylsilyl-5,6,7,8-tetrahydro-isoquinoline

Cat. No.: B11841056
CAS No.: 440365-51-5
M. Wt: 281.5 g/mol
InChI Key: ICWYEJSOUJDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound features a phenyl group, a trimethylsilyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation, where the tetrahydroisoquinoline core is alkylated with a phenyl group using a Lewis acid catalyst.

    Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets. The phenyl and trimethylsilyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core can interact with biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: Lacks the phenyl and trimethylsilyl groups, making it less complex.

    Phenyl-Tetrahydroisoquinoline: Contains a phenyl group but lacks the trimethylsilyl group.

    Trimethylsilyl-Tetrahydroisoquinoline: Contains a trimethylsilyl group but lacks the phenyl group.

Uniqueness

3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

CAS No.

440365-51-5

Molecular Formula

C18H23NSi

Molecular Weight

281.5 g/mol

IUPAC Name

trimethyl-(3-phenyl-5,6,7,8-tetrahydroisoquinolin-4-yl)silane

InChI

InChI=1S/C18H23NSi/c1-20(2,3)18-16-12-8-7-11-15(16)13-19-17(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3

InChI Key

ICWYEJSOUJDDQL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2CCCCC2=CN=C1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.